1,2-Oxazinane
Overview
Description
Synthesis Analysis
The synthesis of 1,2-oxazinanes has been explored through various methods. One approach involves [3 + 3] cycloaddition reactions between oxyallyl cations and nitrones, catalyzed by hydrogen-bond donors, to yield 1,2-oxazinane heterocycles with good to high yields and diastereoselectivities . Another method includes a copper-catalyzed aerobic acyl nitroso Diels–Alder reaction, followed by a novel reaction path to obtain 1,2-oxazinanes, which can be used as chiral Weinreb amide-type auxiliaries for the synthesis of chiral α-substituted ketones . Additionally, a straightforward synthesis of 4,5-bifunctionalized 1,2-oxazinanes has been developed using Lewis acid promoted regio- and stereo-selective nucleophilic ring-opening of 3,6-dihydro-1,2-oxazine oxides .
Molecular Structure Analysis
The molecular structure of 1,2-oxazinanes is characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The stability and reactivity of these compounds can be influenced by substituents on the ring. For instance, 3,6-di-tert-butyl-1,2-oxazinane has been shown to be an effective chiral Weinreb amide-type auxiliary . The 1,3-oxazinan-2-one scaffold, a related structure, has been utilized for the diastereoselective synthesis of cyclic β2,3-amino acids .
Chemical Reactions Analysis
1,2-Oxazinanes participate in a variety of chemical reactions. They have been used as intermediates for the synthesis of chiral α-substituted ketones , and as precursors for the preparation of cyclic or acyclic primary and secondary amines . The reactivity of these compounds towards organometallic compounds has also been tested, demonstrating their potential as cyclic chiral Weinreb amide auxiliaries . Furthermore, 1,2-oxazinanes have been employed in the diastereoselective synthesis of tetrahydro-β-carbolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-oxazinanes are influenced by their molecular structure and substituents. These heterocycles are generally stable and can be manipulated through various synthetic routes to introduce different functional groups. The presence of chiral centers in 1,2-oxazinanes allows for the synthesis of enantiomerically enriched compounds, which is crucial in the development of pharmaceuticals . The Lewis acid promoted ring-opening of 1,2-oxazine oxides indicates the sensitivity of these compounds to nucleophilic attack, which can be exploited in synthetic applications .
Relevant Case Studies
Several case studies highlight the utility of 1,2-oxazinanes in synthetic chemistry. For example, the use of 1,2-oxazinanes as chiral auxiliaries has led to the synthesis of chiral α-substituted ketones with high diastereomeric ratios . In medicinal chemistry, chiral 1,3-oxazinan-2-one derivatives have shown potent antibacterial activities against Gram-positive bacteria, demonstrating the potential of these structures in drug development . Additionally, the synthesis of cyclic β2,3-amino acids utilizing the 1,3-oxazinan-6-one scaffold has expanded the synthetic utility of these heterocycles .
Scientific Research Applications
Synthesis of Bifunctionalized Heterocycles
Functionalized 1,2-oxazinanes are valuable in synthetic and medicinal chemistry. A method has been developed for synthesizing trans-4-hydroxyl-5-azido/cyano/amino 1,2-oxazinanes, enabling the creation of NH 1,2-oxazinanes that were previously inaccessible (Huang et al., 2019).
Chiral Weinreb Amide-Type Auxiliaries
1,2-oxazinanes serve as chiral cyclic Weinreb amide auxiliaries, facilitating the synthesis of chiral α-substituted ketones with high diastereomeric ratio. This highlights their utility in producing specific, stereochemically complex molecules (Hilt et al., 2021).
Chiral Carbonyl Equivalents in Synthesis
The use of 2-(Arylsulfinylmethyl)oxazinanes as chiral carbonyl equivalents has been demonstrated in the diastereoselective synthesis of tetrahydro-β-carbolines, including intermediates of various alkaloids (Singh et al., 2004).
Synthesis of Pharmaceutical Compounds and Amino Alcohols
Chiral 1,3-oxazinan-2-ones, derived from carbohydrate derivatives, are important intermediates for synthesizing pharmaceutical compounds and amino alcohols. A novel synthesis method has been reported for these compounds (Ella-Menye et al., 2005).
Energetic Material Development
1,3-oxazinane is a promising framework for advanced energetic materials, offering compact skeletons with modifiable sites. Nitro- and azide-substituted energetic compounds based on 1,3-oxazinane have shown significant potential in applications like melt-cast explosives (Xue et al., 2019).
Safety And Hazards
Future Directions
Given the relevance of spiro-oxindole scaffolds and 1,2-oxazinane or hexahydropyridazin, it is anticipated that incorporation of both pharmaceutical and biological structural motifs into one molecule might lead to the creation of new compounds with potentially interesting properties . Therefore, it is significant for drug design to introduce 1,2-oxazinane and hexahydropyridazin into spiro-oxindole scaffolds at the C3-position .
properties
IUPAC Name |
oxazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCONC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190113 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Oxazinane | |
CAS RN |
36652-42-3 | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,2-Oxazine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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